molecular formula C11H6N2O2 B11902036 (3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide CAS No. 10148-21-7

(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide

Cat. No.: B11902036
CAS No.: 10148-21-7
M. Wt: 198.18 g/mol
InChI Key: JVEKDDFECSVKFM-UHFFFAOYSA-N
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Description

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide typically involves the reaction of 3,4-dioxo-3,4-dihydronaphthalene with cyanamide under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction and improves the yield. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and more efficient catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the cyanamide group under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups attached to the cyanamide moiety.

Scientific Research Applications

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where it induces oxidative stress in cancer cells, leading to cell death. Additionally, the cyanamide group can interact with nucleophilic sites in proteins and enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)cyanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene core with two ketone groups at positions 3 and 4 and a cyanamide functional group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation. The compound's interaction with molecular targets can lead to alterations in signaling pathways that are crucial for cancer cell survival and growth.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
HeLa10.5Inhibition of cell proliferation
MCF-712.2Induction of apoptosis
A5499.8Cell cycle arrest

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of several naphthoquinone derivatives, including this compound. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic index .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of naphthoquinone derivatives against multidrug-resistant bacteria. The study found that this compound showed significant inhibitory effects on Staphylococcus aureus, suggesting its potential use in developing new antibiotics .

Properties

CAS No.

10148-21-7

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

(3,4-dioxonaphthalen-1-yl)cyanamide

InChI

InChI=1S/C11H6N2O2/c12-6-13-9-5-10(14)11(15)8-4-2-1-3-7(8)9/h1-5,13H

InChI Key

JVEKDDFECSVKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC#N

Origin of Product

United States

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